molecular formula C11H22N2O B1411171 (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine CAS No. 1604378-78-0

(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine

Cat. No.: B1411171
CAS No.: 1604378-78-0
M. Wt: 198.31 g/mol
InChI Key: YCFOYAWTZULLTR-JTQLQIEISA-N
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Description

(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a methyl group at the third position and an oxan-4-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine typically involves the reaction of 3-methylpiperazine with oxan-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, increased safety, and higher yields. The process involves the same basic reaction but is optimized for large-scale production with automated systems.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-methylpiperazine: Lacks the oxan-4-ylmethyl group.

    1-[(oxan-4-yl)methyl]piperazine: Lacks the methyl group at the third position.

    (3S)-3-methyl-1-[(oxan-4-yl)methyl]piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine is unique due to the presence of both the methyl group and the oxan-4-ylmethyl group, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

Properties

IUPAC Name

(3S)-3-methyl-1-(oxan-4-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFOYAWTZULLTR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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